molecular formula C13H17N3O5S B2801815 1-[(2-Methyl-5-nitrophenyl)sulfonyl]piperidine-4-carboxamide CAS No. 946201-24-7

1-[(2-Methyl-5-nitrophenyl)sulfonyl]piperidine-4-carboxamide

Cat. No. B2801815
CAS RN: 946201-24-7
M. Wt: 327.36
InChI Key: BDHYLPPJIIWKHP-UHFFFAOYSA-N
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Description

The compound “1-[(2-Methyl-5-nitrophenyl)sulfonyl]piperidine-4-carboxamide” is a complex organic molecule that contains several functional groups, including a nitro group, a sulfonyl group, and a carboxamide group . These functional groups suggest that the compound could have interesting chemical and biological properties.


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through various organic reactions. For instance, sulfonyl groups are typically introduced using sulfonyl chlorides in the presence of a base . The carboxamide group could be introduced through reactions with amines .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a five-membered piperidine ring, a sulfonyl group attached to a nitro-substituted phenyl ring, and a carboxamide group . The exact three-dimensional structure would depend on the specific stereochemistry at the chiral centers in the molecule.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The nitro group is electron-withdrawing, which could make the phenyl ring more susceptible to electrophilic aromatic substitution. The sulfonyl group could potentially undergo substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a nitro group could increase the compound’s polarity, potentially affecting its solubility in various solvents .

Scientific Research Applications

Antibacterial Activity

This compound has shown significant antibacterial activity. It was tested against S. aureus , L. monocytogenes , E. coli , and P. aeruginosa . The 1-(2-Methyl-5-nitrophenyl)-5-oxo-N-(3-sulfamoylphenyl)pyrrolidine-3-carboxamide and its 4-sulfamoylphenyl analogue have demonstrated excellent antibacterial activity with MIC and MBC values of 7.8 and 15.6 µg/mL, respectively, against P. aeruginosa and L. monocytogenes .

Synthesis of New Derivatives

The compound can be used as a precursor for the synthesis of new derivatives. For instance, a series of new 1,3-disubstituted pyrrolidinone derivatives bearing triazole, thiazole, thiadiazole, oxadiazole, sulfamoylphenyl, etc., moieties were synthesized from 1-(2-methyl-5-nitrophenyl)-5-oxopyrrolidine-3-carbohydrazide .

Drug Discovery

Pyrrolidinone derivatives, which include this compound, constitute an important part of 5-membered nitrogen heterocycles. They exhibit broad biological and pharmaceutical activity and thus are of particular interest for drug discovery .

Structure and Computational Studies

The compound can be used in structure and computational studies. For example, the compound was characterized by X-ray crystallographic analysis and spectroscopic methods (NMR, IR, mass spectrometry, and UV-vis) .

Synthesis of Sulfonamide

The compound can be synthesized through an indirect method that avoids contamination of the product with no need for purification .

Ion Affinity Studies

The compound can be used in ion affinity studies. For example, Tehari et al. used B3LYP/6-31+G(d,p) method to study the Li+ and Na+ ion affinities with hydroxymethylated 1,4-disubstituted-1,2,3-triazole-based sulfonamides .

Future Directions

Future research could focus on synthesizing this compound and studying its properties in more detail. Potential applications could be explored based on the biological activity of similar compounds .

properties

IUPAC Name

1-(2-methyl-5-nitrophenyl)sulfonylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O5S/c1-9-2-3-11(16(18)19)8-12(9)22(20,21)15-6-4-10(5-7-15)13(14)17/h2-3,8,10H,4-7H2,1H3,(H2,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHYLPPJIIWKHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCC(CC2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Methyl-5-nitrophenyl)sulfonyl]piperidine-4-carboxamide

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